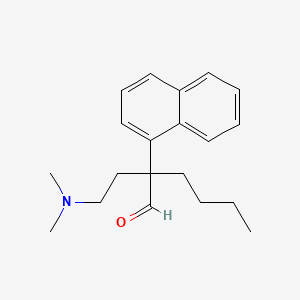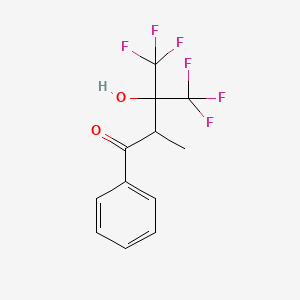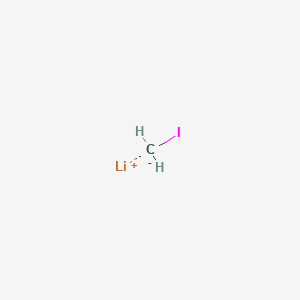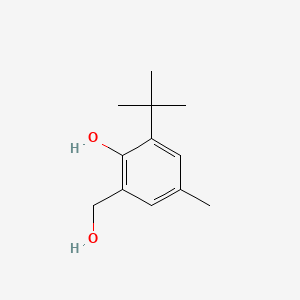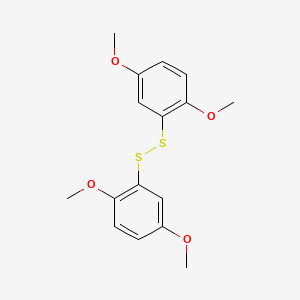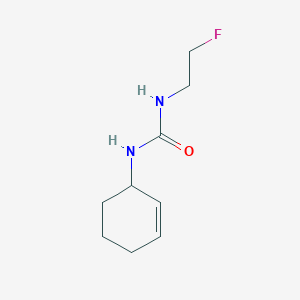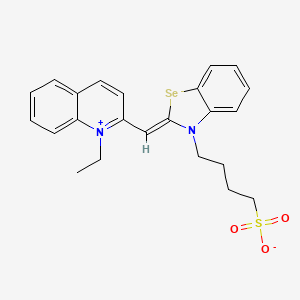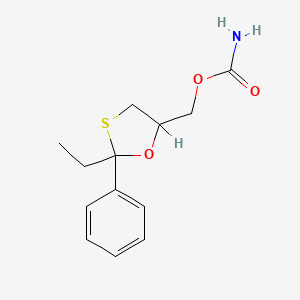
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is a chemical compound known for its unique structure and diverse applications It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms
Vorbereitungsmethoden
The synthesis of 2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate typically involves multiple steps. One common synthetic route includes the reaction of 2-ethyl-2-phenyl-1,3-oxathiolane-5-methanol with a carbamoyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamate group into an amine, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes. The oxathiolane ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate can be compared with other similar compounds, such as:
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-Benzyl-2-methyl-1,3-oxathiolane-5-methanol carbamate: The presence of a benzyl group instead of a phenyl group can lead to different chemical and biological properties.
2-Methyl-2-(4-isopropylphenyl)-1,3-oxathiolane-5-methanol carbamate: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with enzymes and other molecules
Eigenschaften
CAS-Nummer |
24606-91-5 |
|---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
(2-ethyl-2-phenyl-1,3-oxathiolan-5-yl)methyl carbamate |
InChI |
InChI=1S/C13H17NO3S/c1-2-13(10-6-4-3-5-7-10)17-11(9-18-13)8-16-12(14)15/h3-7,11H,2,8-9H2,1H3,(H2,14,15) |
InChI-Schlüssel |
JVFNPGBOQVHPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OC(CS1)COC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


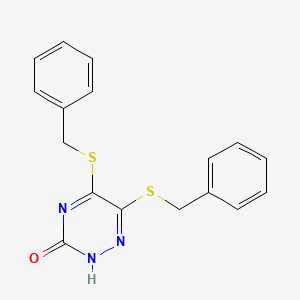
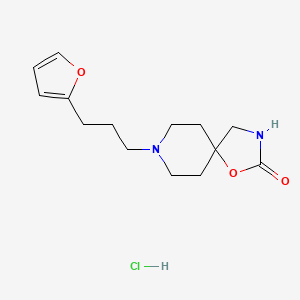
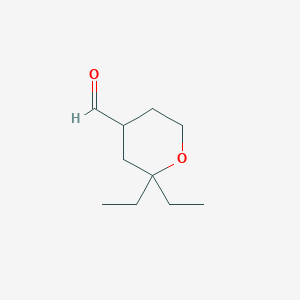
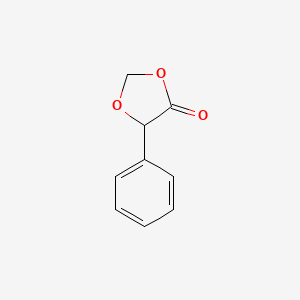
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

